CHIR-090 - 728865-23-4

CHIR-090

Catalog Number: EVT-264105
CAS Number: 728865-23-4
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CHIR-090 is a synthetic small molecule that acts as a potent inhibitor of the enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase, commonly known as LpxC. [ [] https://www.semanticscholar.org/paper/85d08510c51d7d6e68048e15105d51b85d7ea58d ] This enzyme catalyzes the first committed step in the biosynthesis of lipid A, an essential component of lipopolysaccharide (LPS). [ [] https://www.semanticscholar.org/paper/c32464ec29642589ec94ad2852f4d82bc574800a ] LPS is a major component of the outer membrane of Gram-negative bacteria and is crucial for their viability. [ [] https://www.semanticscholar.org/paper/cc1af158fb7145dae1c10d799721387fe3c036dd ] Therefore, by inhibiting LpxC, CHIR-090 disrupts LPS biosynthesis and exhibits antibacterial activity against various Gram-negative bacteria.

Future Directions
  • Overcoming Resistance Mechanisms: Further research is needed to understand and overcome potential mechanisms of resistance to CHIR-090, such as efflux pump overexpression, target mutations, and alterations in LPS biosynthesis. [ [] https://www.semanticscholar.org/paper/2c4cd943dce1d4ca4257f7f6e1c8c013c1396e96 , [] https://www.semanticscholar.org/paper/c6b072d55fcffc3bf3b9ee03037a2f4a4da014de ] Developing novel LpxC inhibitors with improved activity against resistant strains is crucial for ensuring the long-term efficacy of this class of antibiotics.
  • Optimizing Pharmacological Properties: Although CHIR-090 exhibits potent in vitro activity, its pharmacological properties might require optimization for clinical use. Research focusing on improving its solubility, bioavailability, and pharmacokinetic profile would enhance its therapeutic potential. [ [] https://www.semanticscholar.org/paper/57ecc4e9c14f91a43799fcdef9c6c4102d04225e ]
  • Exploring Synergistic Combinations: Further investigation into the synergistic effects of CHIR-090 with other antibiotics could lead to the development of more effective combination therapies, particularly for treating infections caused by MDR Gram-negative bacteria. [ [] https://www.semanticscholar.org/paper/a6cc2e2ff4267d8b8b8f1e798aa646faeabe92dc ]
Source and Classification

CHIR-090 was derived from research aimed at developing new antibiotics targeting lipid A biosynthesis. The compound is synthesized from L-threonine and exhibits high binding affinity to LpxC, a zinc-dependent deacetylase. Its classification as a hydroxamic acid places it within a group known for their ability to chelate metal ions, which is critical for their mechanism of action against bacterial enzymes .

Synthesis Analysis

The synthesis of CHIR-090 involves several key steps, primarily focusing on the formation of the hydroxamic acid functional group. The compound can be synthesized through the following general method:

  1. Starting Materials: The synthesis begins with L-threonine and appropriate aryl or aliphatic acylating agents.
  2. Formation of Hydroxamic Acid: The hydroxamic acid functionality is introduced through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure CHIR-090.

Technical parameters such as temperature, reaction time, and pH are optimized to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of CHIR-090 can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₃
  • Molecular Weight: Approximately 253.28 g/mol
  • Functional Groups: The structure features a hydroxamic acid group (-C(=O)N(OH)R), which is crucial for its interaction with LpxC.

The binding mode of CHIR-090 to LpxC has been elucidated through X-ray crystallography, revealing that it occupies the active site of the enzyme and interacts with key residues necessary for enzymatic activity .

Chemical Reactions Analysis

CHIR-090 primarily participates in reactions involving the inhibition of LpxC, leading to the disruption of lipid A biosynthesis. This inhibition can be characterized as follows:

  1. Inhibition Mechanism: CHIR-090 binds to LpxC in a slow, tight-binding manner, which means that its inhibitory effect increases over time.
  2. Kinetic Parameters:
    • KiK_i (inhibition constant) = 4.0 nM
    • KiK_i^* (time-dependent inhibition constant) = 0.5 nM
    • Rate constants k5=1.9 min1k_5=1.9\text{ min}^{-1} and k6=0.18 min1k_6=0.18\text{ min}^{-1}.

These values indicate that CHIR-090 is highly effective at low concentrations, making it a promising candidate for further development in antibiotic therapies .

Mechanism of Action

The mechanism of action of CHIR-090 involves the following steps:

  1. Binding to LpxC: CHIR-090 binds to the active site of LpxC, preventing it from catalyzing the conversion of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine into lipid A.
  2. Disruption of Lipid A Biosynthesis: By inhibiting this critical step in lipid A synthesis, CHIR-090 effectively disrupts the integrity of the bacterial outer membrane, leading to cell death.
  3. Time-dependent Inhibition: The slow-binding nature allows for prolonged inhibition even after removal from the system, enhancing its potential effectiveness against bacterial infections .
Physical and Chemical Properties Analysis

CHIR-090 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 21.9 mg/mL).
  • Stability: Stable under refrigerated conditions; stock solutions can be stored at -20°C for several months.
  • pH Sensitivity: Optimal activity observed around neutral pH (7.4), typical for biological systems.

These properties are essential for its application in laboratory settings and potential therapeutic use .

Applications

CHIR-090 has several significant applications in scientific research and medicine:

  1. Antibiotic Development: Its role as an inhibitor of LpxC makes it a candidate for developing new antibiotics against multi-drug resistant Gram-negative bacteria.
  2. Research Tool: Used in studies investigating lipid A biosynthesis pathways and mechanisms of antibiotic resistance.
  3. Combination Therapy: Research suggests that combining CHIR-090 with other antibiotics may enhance efficacy against resistant strains .

Properties

CAS Number

728865-23-4

Product Name

CHIR-090

IUPAC Name

N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1

InChI Key

FQYBTYFKOHPWQT-VGSWGCGISA-N

SMILES

CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR 090
CHIR-090
CHIR090

Canonical SMILES

CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.